N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide
CAS No.: 2034534-34-2
Cat. No.: VC4293122
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034534-34-2 |
|---|---|
| Molecular Formula | C14H15N3O3 |
| Molecular Weight | 273.292 |
| IUPAC Name | N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O3/c18-13-4-3-12(10-1-2-10)16-17(13)7-6-15-14(19)11-5-8-20-9-11/h3-5,8-10H,1-2,6-7H2,(H,15,19) |
| Standard InChI Key | CTMMXQGAQCAGLU-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=COC=C3 |
Introduction
N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a synthetic compound that combines a pyridazinone core with a furan-based carboxamide group. Compounds containing pyridazinone scaffolds are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the structural characteristics, synthesis, and potential applications of this compound based on available research.
Structural Characteristics
The molecular structure of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is defined by:
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Core Elements:
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A cyclopropyl-substituted pyridazinone ring (known for its bioactive properties).
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A furan ring attached via an ethyl linker to the pyridazinone scaffold.
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An amide functional group connecting the furan and pyridazinone moieties.
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This combination of heterocyclic rings enhances the compound's potential for biological activity by providing multiple interaction sites for binding to biomolecular targets.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | ~259.26 g/mol |
| Functional Groups | Amide, ketone, heterocycles |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, ethanol). |
Synthesis Pathway
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide typically involves:
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Formation of the Pyridazinone Core:
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Starting from hydrazine derivatives and appropriate cyclopropyl ketones under acidic or basic conditions to form the 6-oxopyridazinone ring.
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Functionalization with Ethyl Linker:
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Alkylation of the pyridazinone nitrogen with a bromoethyl derivative to introduce the ethyl chain.
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Coupling with Furan Carboxylic Acid:
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Using coupling agents like EDCI or DCC to attach the furan carboxylic acid to the ethylamine group via amide bond formation.
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Biological Activities and Applications
Pyridazinones and related derivatives have demonstrated diverse biological activities:
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Anti-inflammatory Potential:
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Pyridazinones are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways.
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Anticancer Properties:
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The presence of both pyridazinone and furan moieties suggests potential as kinase inhibitors or DNA-intercalating agents, which could disrupt cancer cell proliferation.
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Antimicrobial Activity:
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Compounds with similar structures have shown activity against bacterial and fungal strains due to their ability to interfere with microbial enzyme systems.
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Molecular Docking Studies:
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Computational studies could reveal strong binding affinities to protein targets such as receptor tyrosine kinases or nuclear receptors, making this compound a candidate for further drug development.
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Analytical Characterization
To confirm the identity and purity of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals corresponding to protons in cyclopropyl, furan, and amide groups.
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-NMR: Carbon signals for ketone, amide, and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at ~259 m/z confirms molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for C=O (amide/ketone), C-N stretches, and aromatic C-H vibrations.
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X-Ray Crystallography:
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Provides detailed insights into bond lengths, angles, and three-dimensional molecular geometry.
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Comparative Analysis with Related Compounds
To contextualize its significance, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide can be compared to structurally similar compounds:
Future Perspectives
The unique combination of heterocycles in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide makes it a promising lead compound for drug discovery programs targeting inflammation, cancer, or microbial infections. Further studies should focus on:
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In-depth pharmacokinetic profiling.
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High-throughput screening against diverse biological targets.
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Structural modifications to enhance potency and selectivity.
This comprehensive analysis highlights the potential of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide as a versatile scaffold for medicinal chemistry applications.
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